An In-depth Technical Guide to 4-Nonanamidobenzoic Acid: Core Properties and Synthetic Methodologies
An In-depth Technical Guide to 4-Nonanamidobenzoic Acid: Core Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nonanamidobenzoic acid is a derivative of 4-aminobenzoic acid (PABA), a well-known intermediate in the biosynthesis of folates. While PABA itself has been extensively studied, its N-acylated derivatives, such as 4-Nonanamidobenzoic acid, represent a class of compounds with potentially novel physicochemical and biological properties. The introduction of a nine-carbon acyl chain (nonanoyl group) to the amino group of PABA is expected to significantly alter its lipophilicity, thereby influencing its solubility, membrane permeability, and biological activity. This technical guide provides a comprehensive overview of the core basic properties of 4-Nonanamidobenzoic acid, extrapolated from the known characteristics of its parent compound and related N-acylated amino acids. It also details a plausible experimental protocol for its synthesis and characterization.
Core Properties: A Comparative Analysis
Due to the limited availability of experimental data for 4-Nonanamidobenzoic acid, this section presents the known quantitative data for the parent compound, 4-aminobenzoic acid (PABA), and provides an expert extrapolation of the expected properties of its nonanoyl derivative.
Table 1: Physicochemical Properties of 4-Aminobenzoic Acid (PABA) and Extrapolated Properties of 4-Nonanamidobenzoic Acid
| Property | 4-Aminobenzoic Acid (PABA) | 4-Nonanamidobenzoic Acid (Expected) | Reference |
| Molecular Formula | C₇H₇NO₂ | C₁₆H₂₃NO₃ | N/A |
| Molecular Weight | 137.14 g/mol | 277.36 g/mol | [1] |
| Appearance | White to off-white crystalline powder | White to yellowish solid | [1] |
| Melting Point | 187-189 °C | Expected to be lower than PABA due to the flexible acyl chain, but this can vary. | |
| Boiling Point | Decomposes | Decomposes | N/A |
| Solubility in Water | Slightly soluble | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether | Soluble in nonpolar organic solvents like chloroform, dichloromethane, and ethyl acetate. | [1] |
| pKa | ~2.5 (carboxyl group), ~4.9 (amino group) | Carboxyl pKa expected to be similar to PABA (~2.5-3.0). The amide nitrogen is not basic. | N/A |
Experimental Protocols
The synthesis of 4-Nonanamidobenzoic acid can be achieved through the N-acylation of 4-aminobenzoic acid with nonanoyl chloride. The following is a detailed experimental protocol for this synthesis.
Synthesis of 4-Nonanamidobenzoic Acid
Materials:
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4-Aminobenzoic acid (PABA)
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Nonanoyl chloride
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Pyridine or triethylamine (as a base)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous dichloromethane or THF.
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Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Addition of Acylating Agent: Slowly add nonanoyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
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Work-up:
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Once the reaction is complete, dilute the mixture with dichloromethane.
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Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude 4-Nonanamidobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization:
The structure and purity of the synthesized 4-Nonanamidobenzoic acid can be confirmed by various analytical techniques, including:
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¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
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Mass spectrometry (MS): To determine the molecular weight.
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Infrared (IR) spectroscopy: To identify the functional groups (amide C=O, N-H, and carboxylic acid O-H).
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Melting point analysis: To assess purity.
Mandatory Visualizations
Synthesis Workflow of 4-Nonanamidobenzoic Acid
Caption: Synthesis of 4-Nonanamidobenzoic acid.
Potential Biological Activities and Signaling Pathways
Derivatives of PABA have been investigated for various therapeutic applications, including antimicrobial and anticancer activities.[3] The introduction of a long acyl chain, as in 4-Nonanamidobenzoic acid, may modulate these activities. For instance, N-acyl alanines have shown antiproliferative effects, and stearoyl derivatives of some amino acids have exhibited neuroprotective activity.[2]
Given the structural similarity to other biologically active N-acyl amino acids, it is plausible that 4-Nonanamidobenzoic acid could interact with various cellular signaling pathways. However, without experimental data, any proposed pathway would be purely speculative. Further research is warranted to explore the biological effects and potential mechanisms of action of this compound.
Logical Relationship of N-Acylation and Biological Activity
